molecular formula C14H18N2 B8740217 4-[(cyclohexylamino)methyl]Benzonitrile

4-[(cyclohexylamino)methyl]Benzonitrile

Cat. No.: B8740217
M. Wt: 214.31 g/mol
InChI Key: HXPZDGNMDTYPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclohexylamino)methyl]benzonitrile is a benzonitrile derivative featuring a cyclohexylamino-methyl substituent at the para position of the benzene ring. The compound’s structure combines the aromatic nitrile group with a bulky cyclohexylamine moiety, which influences its physicochemical properties and reactivity.

The cyclohexyl group introduces steric bulk and hydrophobicity, which may enhance lipid solubility compared to smaller alkyl or aryl substituents. Such properties are critical in applications like medicinal chemistry, where lipophilicity affects bioavailability, or in materials science for liquid crystal formulations (e.g., discusses 4-(trans-4-pentylcyclohexyl)benzonitrile, a structurally related liquid crystal compound) .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

4-[(cyclohexylamino)methyl]benzonitrile

InChI

InChI=1S/C14H18N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2

InChI Key

HXPZDGNMDTYPAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Longer alkyl chains (e.g., hexyl in 4-(hexylamino)benzonitrile) or cyclohexyl groups increase hydrophobicity, enhancing membrane permeability in biological systems or mesophase stability in liquid crystals .
  • Proton Affinity: Amino-substituted benzonitriles like 4-(dimethylamino)benzonitrile exhibit high proton affinity, making them useful in gas-phase ion chemistry .

Physicochemical and Thermodynamic Properties

  • Thermal Stability: Compounds with bulky substituents, such as 4-[[[4-(hexyloxy)phenyl]methylene]amino]benzonitrile (MW 306.40), show entropy values of 107.69 cal/mol·K in the solid phase, suggesting ordered crystalline structures . The cyclohexyl group in this compound may similarly stabilize the solid state.
  • Ionization Potential: 4-(Dimethylamino)benzonitrile has an ionization energy of 7.60–7.99 eV, lower than unsubstituted benzonitrile due to electron-donating amino groups .

Research Findings and Gaps

  • Data Availability: Toxicity and environmental persistence data are scarce for many analogs (e.g., 4-(hexylamino)benzonitrile ).
  • Contradictions: While 4-(dimethylamino)benzonitrile has well-characterized proton affinity, other derivatives lack comparable thermodynamic studies.
  • Future Directions: Computational modeling (e.g., DFT) could predict properties of this compound, guiding experimental synthesis and application testing.

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